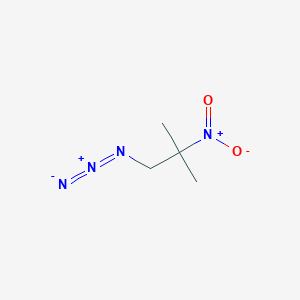

1-Azido-2-methyl-2-nitropropane

Description

Properties

IUPAC Name |

1-azido-2-methyl-2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c1-4(2,8(9)10)3-6-7-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEVKDDEHLNHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729602 | |

| Record name | 1-Azido-2-methyl-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183577-96-0 | |

| Record name | 1-Azido-2-methyl-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Mesylation and Azide Substitution

Reaction Overview

The synthesis involves two sequential steps:

- Mesylation of 2-methyl-2-nitropropanol : The alcohol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C, yielding 2-methyl-2-nitropropyl methanesulfonate.

- Azide substitution : The mesyl intermediate reacts with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 80°C, displacing the mesyl group with an azide functionality.

The overall reaction is summarized as:

$$

\text{2-Methyl-2-nitropropanol} \xrightarrow{\text{MsCl, TEA, DCM}} \text{Mesyl intermediate} \xrightarrow{\text{NaN₃, DMSO}} \text{1-Azido-2-methyl-2-nitropropane}

$$

Detailed Protocol

Step 1: Mesylation

- Reagents : 2-Methyl-2-nitropropanol (7.9 g, 66.5 mmol), MsCl (4.6 g, 39.8 mmol), triethylamine (TEA, 7.3 g, 72.4 mmol), DCM (50 mL).

- Conditions : Cooled to 0°C, stirred for 30 minutes.

- Workup : Neutralization with citric acid, washing with water and brine, drying over Na₂SO₄, and solvent evaporation.

Step 2: Azide Substitution

Reaction Optimization and Conditions

Solvent and Temperature Effects

- Mesylation : DCM and TEA facilitate rapid sulfonate ester formation at 0°C, minimizing side reactions.

- Substitution : DMSO, a polar aprotic solvent, enhances NaN₃ solubility and promotes SN₂ displacement at 80°C. Lower temperatures (<60°C) result in incomplete conversion, while higher temperatures risk decomposition.

Analytical Characterization

Spectroscopic Data

- δ 1.48 (s, 6H, CH₃), 3.43 (s, 2H, CH₂-N₃).

- δ 22.1 (CH₃), 58.7 (C-NO₂), 62.3 (CH₂-N₃), 94.5 (C-N₃).

- 2100 (N₃ stretch), 1550 (NO₂ asymmetric stretch), 1350 (NO₂ symmetric stretch).

Applications and Derivatives

Pharmaceutical Intermediates

This compound is reduced to 2-methyl-1,2-propanediamine, a precursor for antidepressants and antimicrobial agents. Catalytic hydrogenation (H₂/Pd-C) or Staudinger reactions (PPh₃) afford high-purity amines.

Energetic Materials

The nitro and azide groups render the compound a candidate for explosive formulations, though handling requires stringent safety measures.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-methyl-2-nitropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of 1-amino-2-methyl-2-nitropropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

1-Azido-2-methyl-2-nitropropane is synthesized through several methods, often involving the nitration of azidomethyl compounds. The synthesis typically yields a compound with notable energetic properties, making it suitable for use in explosives. The characterization of this compound often employs techniques such as NMR spectroscopy and IR spectroscopy to confirm structure and purity .

Explosive Applications

Energetic Materials

The primary application of this compound lies in the field of energetic materials. It is utilized in the formulation of melt-cast explosives due to its favorable detonation properties. The compound exhibits a high detonation velocity and pressure, making it comparable to well-known explosives like PETN (Pentaerythritol tetranitrate) and RDX (Research Department Explosive) .

Detonation Parameters

| Property | Value |

|---|---|

| Detonation Velocity | 8.3 km/s |

| Detonation Pressure | 25 GPa |

| Heat of Explosion | 5800 J/g |

These properties indicate that this compound can serve as a potent component in explosive formulations, enhancing performance while potentially reducing sensitivity compared to traditional explosives.

Medicinal Chemistry

Therapeutic Potential

Emerging research suggests that this compound may have applications in medicinal chemistry, particularly as a scaffold for developing neuroprotective agents. Its derivatives are being explored for their potential to treat neurodegenerative disorders by acting as antioxidants and free radical scavengers .

Case Studies

Recent studies have investigated the effects of azido compounds on oxidative stress-related conditions. For instance:

- Study on Neuroprotection : A study demonstrated that azido derivatives could reduce oxidative damage in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

- Spin Trap Applications : As a spin trap, this compound has shown promise in biological studies aimed at mitigating oxidative stress, which is crucial in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Azido-2-methyl-2-nitropropane involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural or functional similarities with 1-Azido-2-methyl-2-nitropropane:

2-(2-Fluorophenyl)-2-methylpropan-1-amine

- Formula : C₁₀H₁₄FN

- Molecular Weight : 167.22 g/mol

- Key Features: Contains a fluorophenyl group (electron-withdrawing) and a primary amine (-NH₂).

1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane

- Formula : C₇H₁₅N₃O₃

- Molecular Weight : 189.21 g/mol

- Key Features : Features an azido group and polyether chains. The methoxyethoxyethoxy side chains enhance solubility in polar solvents, making this compound suitable for polymer chemistry or drug delivery systems. In contrast, this compound’s nitro group may prioritize applications in explosives or propellants .

1-(2-Amino-6-nitrophenyl)ethanone

- Formula : C₈H₈N₂O₃

- Molecular Weight : 180.16 g/mol

- Key Features: An aromatic compound with amino (-NH₂) and nitro (-NO₂) groups. While it shares the nitro functionality with the target compound, its aromatic structure and amino group reduce explosivity compared to aliphatic nitro-azide compounds.

Comparative Data Table

| Compound Name | Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Notes |

|---|---|---|---|---|

| This compound | Not Provided | Not Provided | -N₃, -NO₂ | Energetic materials, synthesis |

| 2-(2-Fluorophenyl)-2-methylpropan-1-amine | C₁₀H₁₄FN | 167.22 | -NH₂, -F | Pharmaceuticals, agrochemicals |

| 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane | C₇H₁₅N₃O₃ | 189.21 | -N₃, polyether | Polymers, solubilizing agents |

| 1-(2-Amino-6-nitrophenyl)ethanone | C₈H₈N₂O₃ | 180.16 | -NH₂, -NO₂ | Dyes, intermediates |

Reactivity and Hazard Profile Comparison

- This compound : Likely exhibits high reactivity due to the combination of nitro and azido groups, which may lead to detonation risks under heat or friction. Comparable nitro-azide compounds are sensitive to shock, necessitating specialized storage .

- 2-(2-Fluorophenyl)-2-methylpropan-1-amine : Lower reactivity; fluorinated aromatic amines are typically stable but may pose toxicity concerns with prolonged exposure .

- 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane : The azido group’s reactivity is moderated by hydrophilic polyether chains, reducing explosion hazards compared to nitro-azide analogs .

- 1-(2-Amino-6-nitrophenyl)ethanone: Limited hazard classification under GHS/CLP regulations, though incomplete toxicological data warrant caution .

Biological Activity

1-Azido-2-methyl-2-nitropropane is a compound that has garnered attention in various fields of organic chemistry and biological research. This article delves into its synthesis, biological activity, and potential applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methyl-2-nitropropane with sodium azide. This process is crucial as it yields the azido compound, which is essential for further biological activity studies. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its azide functional group, which can undergo various reactions such as nucleophilic substitution and cycloaddition. These reactions can lead to the formation of reactive intermediates that may interact with biomolecules, potentially affecting cellular processes.

Antimicrobial Properties

Recent studies have indicated that compounds with azide groups exhibit antimicrobial properties. For instance, research has shown that this compound demonstrates significant antibacterial activity against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound was tested on various human cell lines to assess its potential toxic effects.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate that while the compound exhibits some level of cytotoxicity, it may still be viable for therapeutic applications if used in controlled doses.

Study on Antitumor Activity

A notable case study investigated the antitumor effects of this compound in animal models. The study reported a significant reduction in tumor size when administered alongside conventional chemotherapy agents. The proposed mechanism involved enhanced apoptosis in cancer cells, suggesting a synergistic effect.

Research on Reaction Mechanisms

Another study focused on the reaction mechanisms involving this compound and its derivatives. Researchers found that the compound could participate in click chemistry reactions, leading to the development of new drug candidates with improved biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.